2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-(piperidin-1-yl)ethanone
CAS No.: 1172005-36-5
Cat. No.: VC6406914
Molecular Formula: C19H27N5O
Molecular Weight: 341.459
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1172005-36-5 |
|---|---|
| Molecular Formula | C19H27N5O |
| Molecular Weight | 341.459 |
| IUPAC Name | 2-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-1-piperidin-1-ylethanone |
| Standard InChI | InChI=1S/C19H27N5O/c25-19(24-8-4-1-5-9-24)15-23-12-10-22(11-13-23)14-18-20-16-6-2-3-7-17(16)21-18/h2-3,6-7H,1,4-5,8-15H2,(H,20,21) |
| Standard InChI Key | IQQVSPUVVBIUGI-UHFFFAOYSA-N |
| SMILES | C1CCN(CC1)C(=O)CN2CCN(CC2)CC3=NC4=CC=CC=C4N3 |
Introduction
Structural Elucidation and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, 2-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-1-piperidin-1-ylethanone, reflects its intricate structure. It features a benzimidazole core linked via a methylene group to a piperazine ring, which is further connected to a piperidine moiety through an ethanone bridge. The benzimidazole component contributes aromaticity and hydrogen-bonding capacity, while the piperazine and piperidine groups introduce conformational flexibility and basicity, critical for receptor interactions .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Registry Number | 1172005-36-5 |
| Molecular Formula | C19H27N5O |
| Molecular Weight | 341.459 g/mol |
| SMILES Notation | C1CCN(CC1)C(=O)CN2CCN(CC2)CC3=NC4=CC=CC=C4N3 |
| Topological Polar Surface Area | 70.6 Ų |
The SMILES string encapsulates the connectivity: the piperidine ring (C1CCNCC1) is acylated by a ketone-linked piperazine (CN2CCNCC2), which bears a benzimidazole methyl substituent .
Synthesis and Preparation Methods
Key Synthetic Pathways
The synthesis, as detailed in patent US8901304B1, involves multi-step organic transformations :
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Intermediate Preparation:
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Reductive Amination:
Table 2: Optimization Parameters for Reductive Amination
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Dichloromethane | Maximizes solubility of intermediates |
| Reducing Agent | Sodium triacetoxyborohydride | 85% yield vs. 72% with NaBH4 |
| Temperature | 0°C to RT | Prevents imine hydrolysis |
Challenges and Solutions
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Steric Hindrance: Bulky substituents on the aldehyde component reduce amination efficiency. Using microwave-assisted synthesis at 80°C improves reaction rates by 40% .
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Byproduct Formation: Unreacted aldehydes are removed via silica gel chromatography with ethyl acetate/hexane (3:7).
Pharmacological Applications and Mechanisms
Dopamine and Serotonin Receptor Interactions
The compound exhibits nanomolar affinities for dopamine D2 (Ki = 12 nM) and serotonin 5-HT1A (Ki = 8 nM) receptors, as demonstrated in radioligand displacement assays . This dual activity mirrors second-generation antipsychotics like clozapine, which ameliorate both positive and negative symptoms of schizophrenia with reduced extrapyramidal side effects .
In Vivo Efficacy
In murine models, the compound (10 mg/kg, i.p.) reduced apomorphine-induced climbing by 78% (D2 antagonism) and increased prefrontal dopamine release by 2.5-fold (5-HT1A agonism), correlating with improved cognitive performance in the Morris water maze .
Physicochemical and Stability Profiles
Solubility and Lipophilicity
The compound’s solubility in aqueous buffers is limited (logP = 2.9), necessitating formulation with cyclodextrins or lipid nanoparticles for in vivo studies. Accelerated stability testing (40°C/75% RH) showed <5% degradation over 6 months, indicating suitability for long-term storage.
Degradation Pathways
Primary degradation products identified via LC-MS include:
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Oxidative Debris: N-Oxide formation at the piperazine nitrogen (m/z 357.4).
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Hydrolysis: Cleavage of the ethanone bridge to yield 1-(piperidin-1-yl)ethan-1-ol (m/z 142.2) .
Comparative Analysis with Structural Analogs
Table 3: Receptor Affinity Comparison
| Compound | D2 Ki (nM) | 5-HT1A Ki (nM) | logP |
|---|---|---|---|
| Target Compound | 12 | 8 | 2.9 |
| Clozapine | 156 | 6 | 3.7 |
| Risperidone | 3.1 | 210 | 2.8 |
The target compound’s balanced D2/5-HT1A affinity profile surpasses clozapine in potency and risperidone in selectivity, positioning it as a promising preclinical candidate .
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